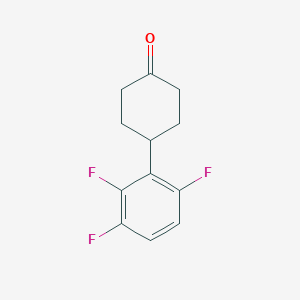
4-(2,3,6-Trifluorophenyl)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3,6-Trifluorophenyl)cyclohexan-1-one is an organic compound characterized by the presence of a cyclohexanone ring substituted with a trifluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,6-Trifluorophenyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced organic synthesis techniques, including the use of specific reagents and catalysts to ensure high yield and purity. The exact industrial methods may vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,3,6-Trifluorophenyl)cyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
4-(2,3,6-Trifluorophenyl)cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 4-(2,3,6-Trifluorophenyl)cyclohexan-1-one exerts its effects involves interactions with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,4,5-Trifluorophenyl)cyclohexan-1-one
- 3-(3,4-Difluorophenyl)cyclohexan-1-one
Uniqueness
4-(2,3,6-Trifluorophenyl)cyclohexan-1-one is unique due to the specific positioning of the trifluorophenyl group, which can influence its chemical reactivity and biological activity. This positional difference can result in distinct properties and applications compared to similar compounds .
Propriétés
Formule moléculaire |
C12H11F3O |
|---|---|
Poids moléculaire |
228.21 g/mol |
Nom IUPAC |
4-(2,3,6-trifluorophenyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H11F3O/c13-9-5-6-10(14)12(15)11(9)7-1-3-8(16)4-2-7/h5-7H,1-4H2 |
Clé InChI |
GEOUNONKSMXLBJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)CCC1C2=C(C=CC(=C2F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


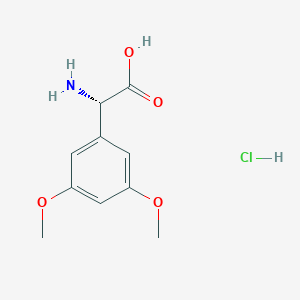
![[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium](/img/structure/B12853179.png)
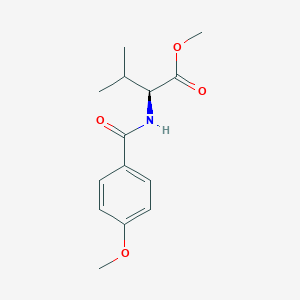
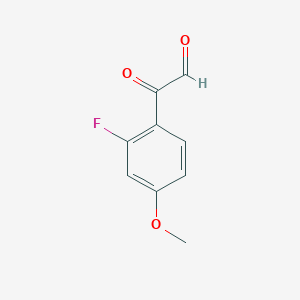
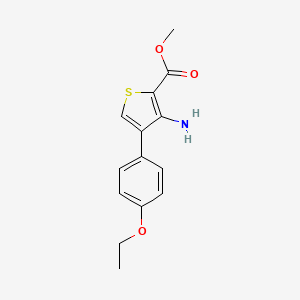
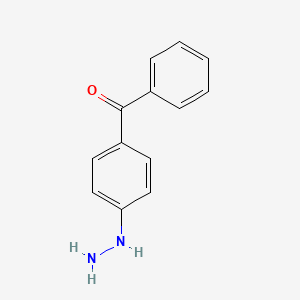
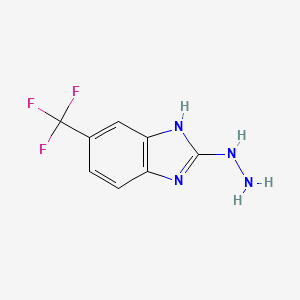
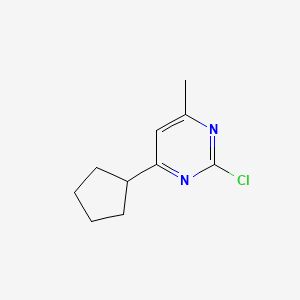
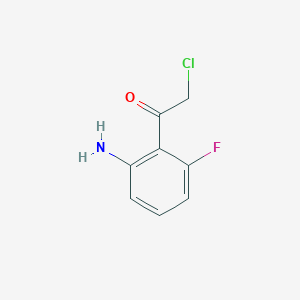
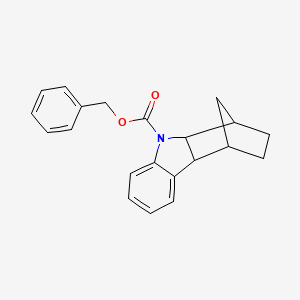
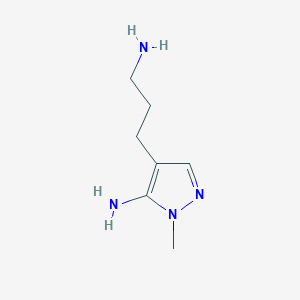
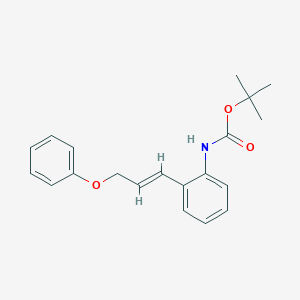
![tert-Butyl 2-[amino(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B12853236.png)
![(3S,6R,7S,12Z,15S,16E)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B12853244.png)
